

Ifenprodil metabolic stability comparison modern derivatives

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Compound Focus: Ifenprodil

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Comparison of Ifenprodil and Modern Derivatives

Compound / Derivative	Key Structural Feature	Metabolic Stability / Key Finding	Primary Target & Affinity	Selectivity & Other Properties
Ifenprodil (Benchmark)	Phenolic group [1] [2]	Low metabolic stability; Phenol is the main site for rapid glucuronidation and Phase II metabolism [1] [2].	GluN2B-NMDAR (IC ₅₀ = 0.34 μM) [3]	Poor selectivity; interacts with α1 adrenergic, 5-HT, and sigma receptors [2] [3].
2-Pyrrolidone Derivatives [4]	2-Pyrrolidone core	Enhanced metabolic stability compared to traditional phenolic-based compounds [4].	GluN2B-NMDAR (Ifenprodil site) [4]	Negative Allosteric Modulators (NAMs); target profile not fully detailed [4].

| **Indazole Bioisosteres** (e.g., **10** and **11**) [5] | Indazole ring (replaces phenol) | **Higher metabolic stability**; No glucuronidation observed in the presence of UDPGA [5]. | GluN2B-NMDAR [5] | NAMs; designed as direct replacements/bioisosteres of **ifenprodil** and Ro 25-6981 [5]. | | **Ifenprodil Analogues** (e.g., **5d**, **5i**) [6] | Structural hybridization; retains core without specified phenol protection | Predicted good drug-likeness and

ability to cross the blood-brain barrier (BBB) [6]. | Sigma-1 Receptor (S1R) (e.g., **5d** $K_i = 8.0$ nM) [6] | Multi-target; designed for neuroprotection via S1R and antioxidant pathways [6]. |

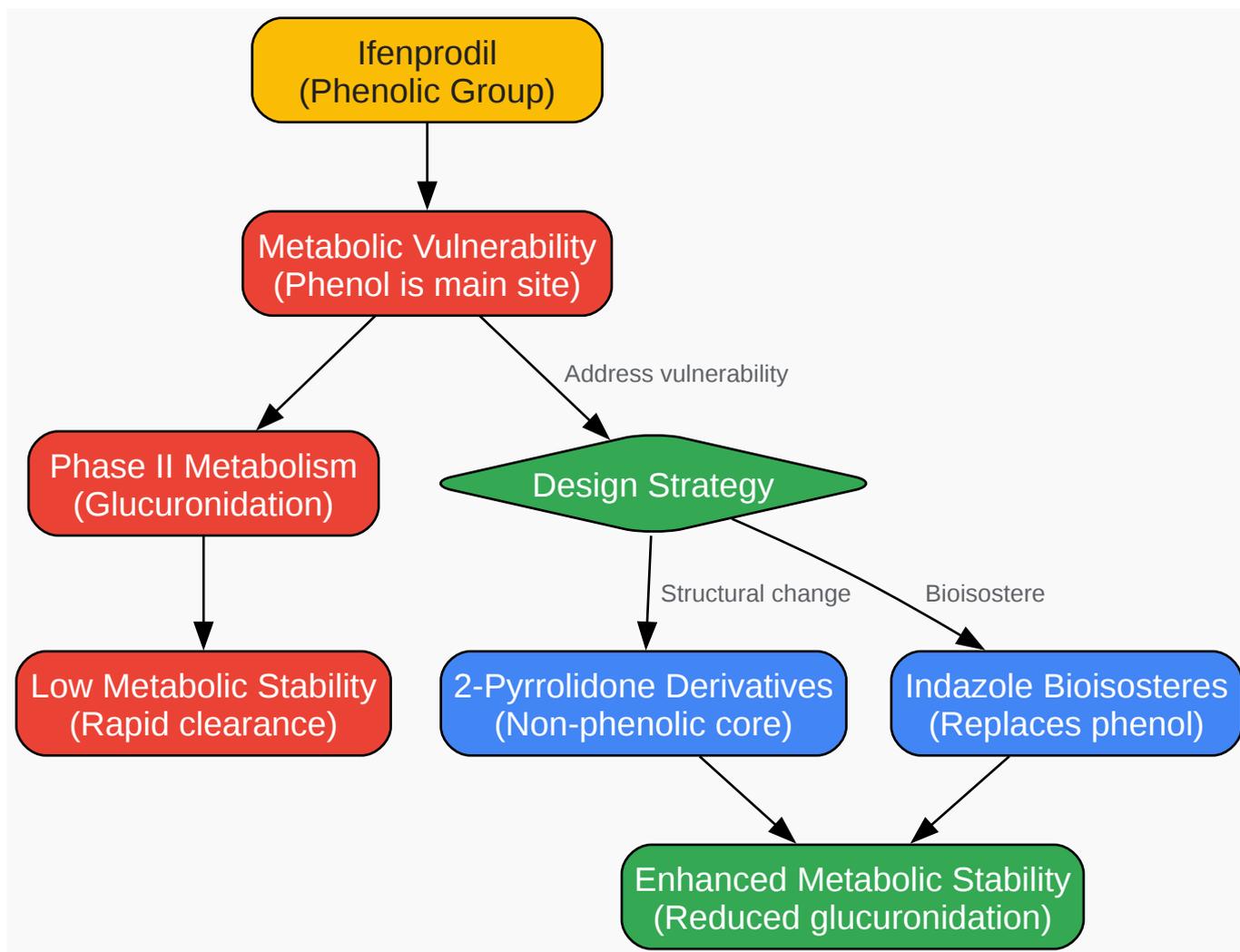
Experimental Evidence and Protocols

The data in the comparison table is supported by specific experimental findings:

- **Ifenprodil Metabolism Studies:** In vitro and in vivo experiments using **rat liver microsomes** and analysis of rat urine identified metabolites via **LC-MSn**. The phenol group was found to be the most metabolically labile site, with **glucuronide conjugates** appearing as the main metabolites [1] [2].
- **Stability of Modern Derivatives:** For the **indazole bioisosteres**, metabolic stability was assessed by investigating their glucuronidation in the presence of **uridine 5'-diphosphoglucuronic acid (UDPGA)**, a co-factor for glucuronosyltransferase enzymes. Unlike **ifenprodil**, these compounds showed no glucuronidation [5].
- **Novel 2-Pyrrolidone Derivatives:** These compounds were designed based on the **ifenprodil** binding site and were reported to exhibit enhanced metabolic stability, though the specific assay details were not provided in the patent highlight [4].

Metabolic Pathway and Rational Design

The core strategy for improving **ifenprodil**'s metabolic stability involves modifying or replacing its phenolic group. The diagram below illustrates **ifenprodil**'s metabolic vulnerability and the rational design of modern derivatives.



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The search results indicate that research is actively focused on developing non-phenolic compounds. Beyond the derivatives discussed, other research highlights **germacrone-based NMDA receptor antagonists** [5] and ongoing **PET ligand development** for imaging these receptors [4], confirming that the **ifenprodil** binding site remains a vibrant area of pharmaceutical research.

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